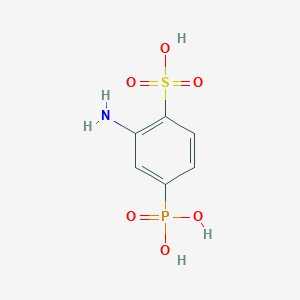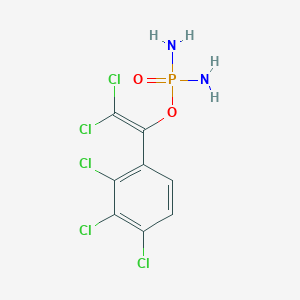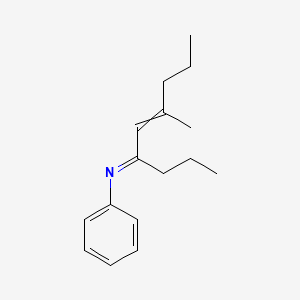![molecular formula C13H19NO3 B14570497 Carbamic acid, [4-(4-methoxyphenyl)butyl]-, methyl ester CAS No. 61357-26-4](/img/structure/B14570497.png)
Carbamic acid, [4-(4-methoxyphenyl)butyl]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [4-(4-methoxyphenyl)butyl]-, methyl ester is a chemical compound with the molecular formula C13H19NO3. This compound belongs to the class of carbamates, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications, due to their diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid, [4-(4-methoxyphenyl)butyl]-, methyl ester can be synthesized through several methods. One common approach involves the reaction of [4-(4-methoxyphenyl)butyl]amine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester product.
Industrial Production Methods
In industrial settings, the production of carbamates often involves the use of large-scale reactors and continuous flow processes. The synthesis of this compound may involve the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [4-(4-methoxyphenyl)butyl]-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and methanol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Carbamic acid and methanol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, [4-(4-methoxyphenyl)butyl]-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of carbamic acid, [4-(4-methoxyphenyl)butyl]-, methyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming stable carbamate-enzyme complexes, which prevent the enzyme from performing its normal function. This inhibition can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, 4-methoxyphenyl, ethyl ester: Similar structure but with an ethyl group instead of a methyl group.
Carbamic acid, 4-methylphenyl, methyl ester: Similar structure but with a methyl group on the phenyl ring instead of a methoxy group.
Carbamic acid, (4-chlorophenyl)-, methyl ester: Similar structure but with a chlorine atom on the phenyl ring instead of a methoxy group.
Uniqueness
Carbamic acid, [4-(4-methoxyphenyl)butyl]-, methyl ester is unique due to the presence of the [4-(4-methoxyphenyl)butyl] group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other carbamate esters.
Properties
CAS No. |
61357-26-4 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
methyl N-[4-(4-methoxyphenyl)butyl]carbamate |
InChI |
InChI=1S/C13H19NO3/c1-16-12-8-6-11(7-9-12)5-3-4-10-14-13(15)17-2/h6-9H,3-5,10H2,1-2H3,(H,14,15) |
InChI Key |
GETQMSYYWJMOFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCNC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-Hexyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14570428.png)

![Cyclopent[a]inden-8(1H)-one, 2,3,3a,8a-tetrahydro-8a-(phenylmethyl)-](/img/structure/B14570446.png)

![(6aR,10aS)-5,6,6a,7,8,9,10,10a-Octahydrobenzo[c][1,7]naphthyridine](/img/structure/B14570453.png)

![2-[(Trimethylsilyl)oxy]-1,3,2-diazaphospholidine](/img/structure/B14570471.png)
![1-(1H-Pyrazolo[3,4-f]quinolin-1-yl)ethan-1-one](/img/structure/B14570475.png)


